

# what is 9-SAHSA and its biological function

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## Compound of Interest

Compound Name:	9-SAHSA
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An In-depth Technical Guide to 9-Stearoyl-9-Hydroxystearic Acid (**9-SAHSA**) and its Biological Function

**Disclaimer:** Scientific research on the specific biological functions of 9-Stearoyl-9-Hydroxystearic Acid (**9-SAHSA**) is limited. The vast majority of published studies focus on a closely related molecule, 9-Palmitoyl-9-Hydroxystearic Acid (9-PAHSA). This guide will provide a comprehensive overview of the broader class of lipids to which **9-SAHSA** belongs—Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)—using the extensively studied 9-PAHSA as the primary exemplar for biological functions, signaling pathways, and experimental methodologies. The precursor molecule, 9-Hydroxystearic Acid (9-HSA), will also be discussed.

## Introduction to FAHFAs and **9-SAHSA**

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.<sup>[1]</sup> These molecules are formed by the esterification of a fatty acid to a hydroxy fatty acid. **9-SAHSA** is a specific FAHFA where stearic acid is esterified to the 9th carbon of 9-hydroxystearic acid (9-HSA).<sup>[2]</sup> While several FAHFA families have been identified in mammalian tissues, levels of **9-SAHSA** in human circulation have been reported as below the limit of detection in some studies, suggesting it may be less abundant than other isomers like 9-PAHSA.<sup>[1][3]</sup>

The most studied FAHFA is 9-PAHSA, where palmitic acid is esterified to 9-HSA.<sup>[4]</sup> Research indicates that serum and adipose tissue levels of PAHSAs are reduced in insulin-resistant humans and correlate strongly with insulin sensitivity.<sup>[1][5]</sup> Given the structural similarity, the

biological activities of 9-PAHSA provide the most relevant insights into the potential functions of **9-PAHSA**.

## Biological Functions of FAHFAs (Exemplified by 9-PAHSA)

The biological activities of FAHFAs are multifaceted, primarily revolving around metabolic regulation and immunomodulation.

### Anti-Diabetic and Metabolic Effects

Oral administration or chronic treatment with 9-PAHSA has been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models of insulin resistance.[1][4][5] The key metabolic functions include:

- Enhanced Insulin Secretion: PAHSAs augment glucose-stimulated insulin secretion (GSIS) from pancreatic islets.[5]
- Improved Glucose Uptake: In adipocytes, PAHSAs enhance insulin-stimulated glucose uptake.[6]
- Hepatic Insulin Sensitivity: PAHSAs can enhance the ability of insulin to suppress endogenous glucose production in the liver.[7]
- Adipocyte Browning: 9-PAHSA can induce the "browning" of white adipose tissue, a process associated with increased thermogenesis and energy expenditure, which can counteract obesity.[8][9]

### Anti-Inflammatory Effects

FAHFAs exhibit significant anti-inflammatory properties across various models:

- Cytokine Reduction: 9-PAHSA treatment reduces the secretion of pro-inflammatory cytokines, such as TNF- $\alpha$  and IL-1 $\beta$ , from macrophages.[10] It also suppresses the expression of IL-1 $\beta$  and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS).[3][11]

- Inhibition of Immune Cell Activation: 9-PAHSA can inhibit the maturation of dendritic cells, key antigen-presenting cells in the immune system.[10]
- Chemokine Receptor Antagonism: 9-PAHSA has been identified as an antagonist for several chemokine receptors, including CCR7, CCR9, CXCR4, and CXCR5, which may contribute to its immunomodulatory effects.[12] However, some studies suggest this anti-inflammatory potential is weak and occurs at high concentrations.[12][13]

## Cardiovascular Effects

In diabetic (db/db) mice, administration of 9-PAHSA was found to ameliorate cardiovascular complications by promoting autophagic flux (a cellular cleaning process) and reducing myocardial hypertrophy (enlargement of the heart muscle).[14]

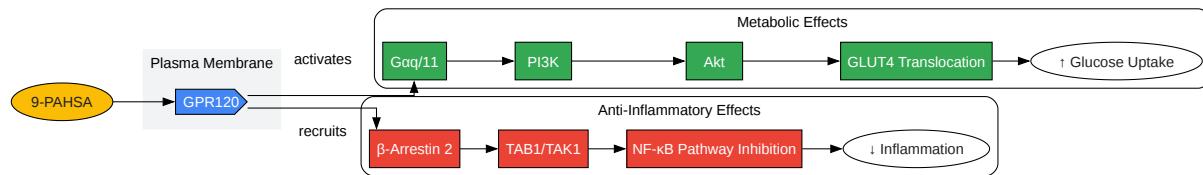
## Signaling Pathways

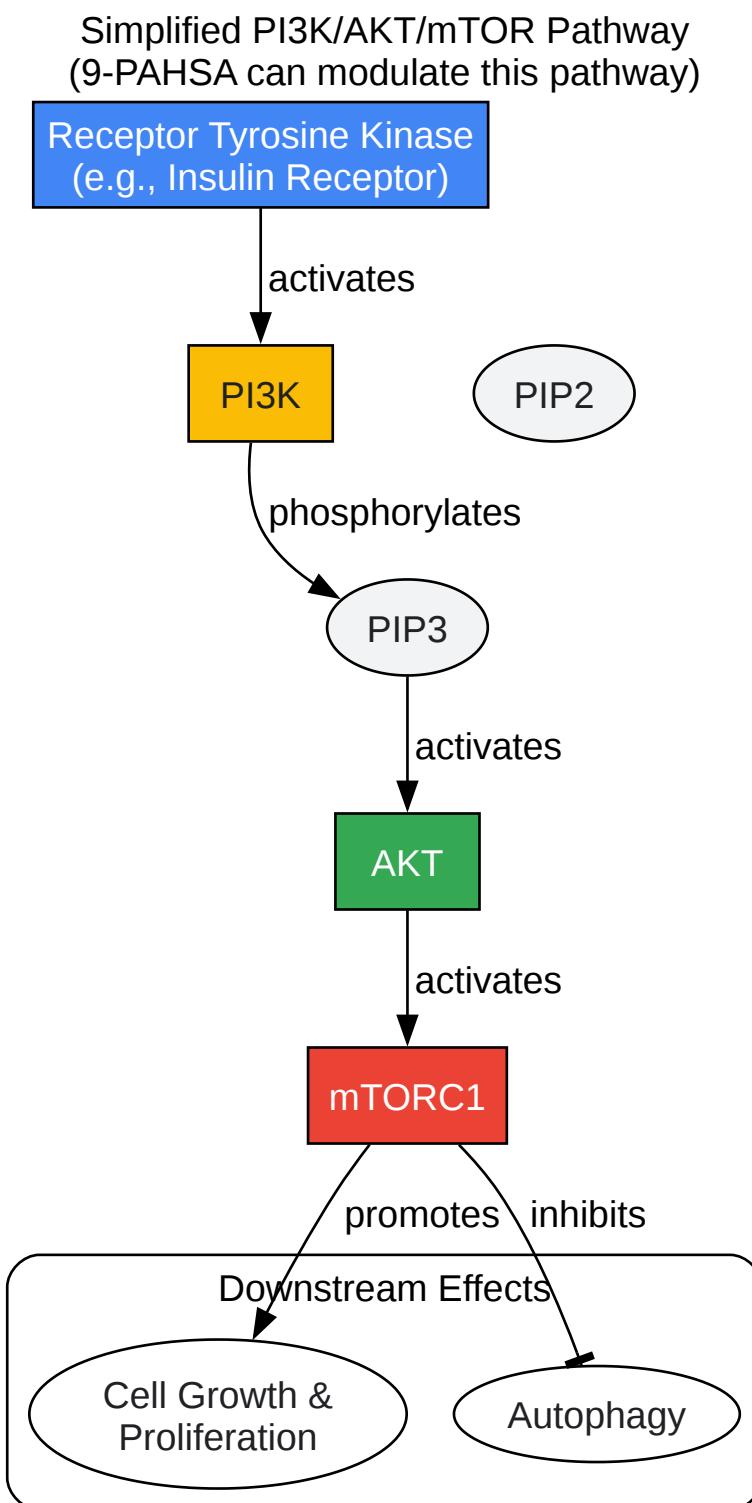
FAHFs, particularly 9-PAHSA, exert their effects through several key signaling pathways.

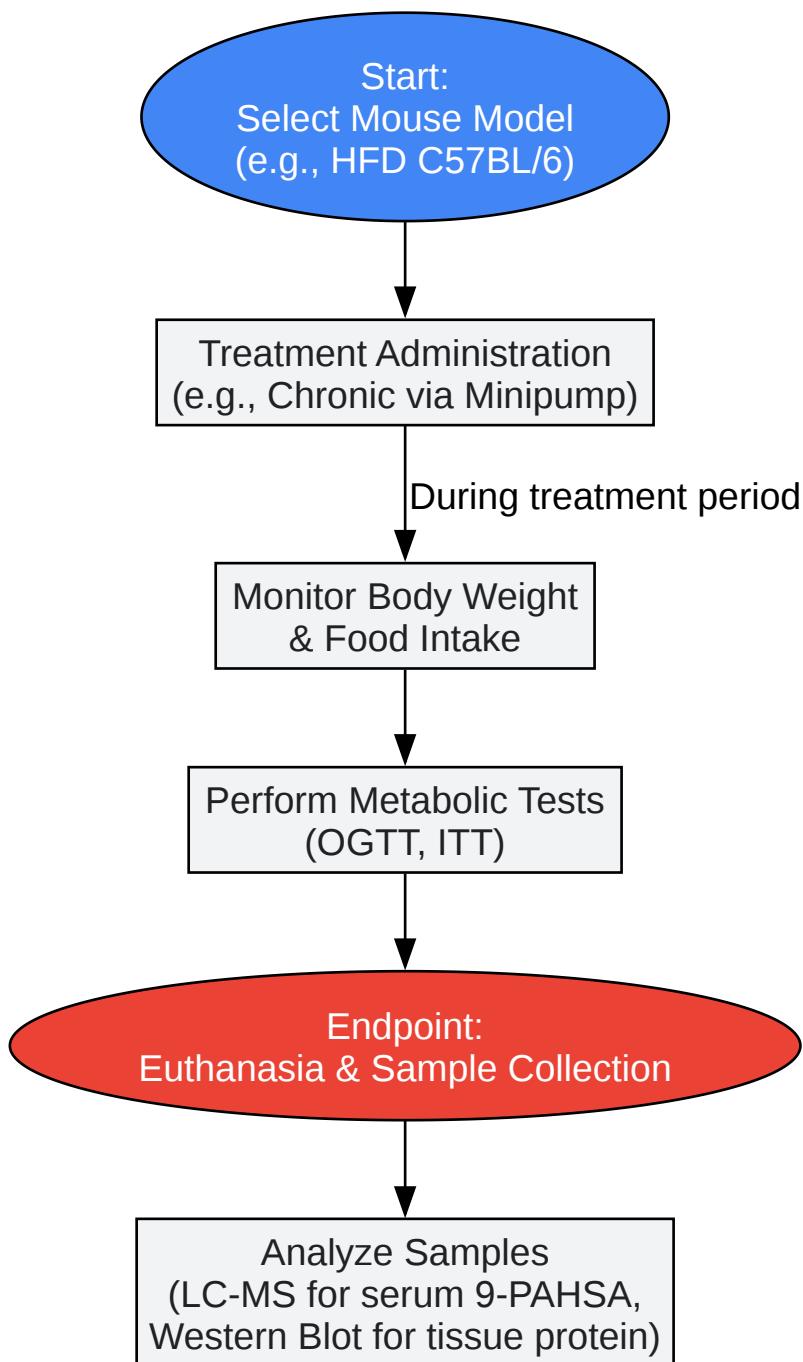
### G-Protein Coupled Receptor 120 (GPR120)

GPR120 (also known as FFAR4) is a key receptor for long-chain fatty acids and is a primary target for 9-PAHSA.[8][15] Activation of GPR120 in adipocytes and immune cells initiates downstream signaling that mediates many of the observed biological effects.

- Metabolic Regulation: In adipocytes, 9-PAHSA-mediated activation of GPR120 enhances insulin-stimulated glucose uptake.[6] This process involves the G $\alpha$ q/11 subunit and subsequent activation of the PI3K/Akt pathway, leading to the translocation of the glucose transporter GLUT4 to the cell membrane.[15]
- Anti-Inflammatory Signaling: GPR120 activation by 9-PAHSA can inhibit the pro-inflammatory NF- $\kappa$ B pathway.[8][9] This occurs through a  $\beta$ -arrestin-2-dependent mechanism that prevents the degradation of I $\kappa$ B $\alpha$ , thereby sequestering NF- $\kappa$ B in the cytoplasm.[6][9]







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